3-Isobutyrylamino-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-benzamide
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Overview
Description
3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, acyl chlorides, and thiourea .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-METHYLPROPANAMIDO)BENZAMIDE: Shares the benzamide core but lacks the thiadiazole ring.
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE: Contains the thiadiazole ring but lacks the 2-methylpropanamido group.
Uniqueness
3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N4O2S/c1-9(2)13(21)17-12-7-5-6-11(8-12)14(22)18-16-20-19-15(23-16)10(3)4/h5-10H,1-4H3,(H,17,21)(H,18,20,22) |
InChI Key |
RTFNFEBDXWESKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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